REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([CH:11]([CH2:16]O)[C:12]([O:14][CH3:15])=[O:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.CS(Cl)(=O)=O>C(N(CC)CC)C>[CH2:1]([O:8][C:9]([C:11](=[CH2:16])[C:12]([O:14][CH3:15])=[O:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
methyl 2-(benzyloxycarbonyl)-3-hydroxypropanoate
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C(C(=O)OC)CO
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
49.3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
213 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
while stirring with a mechanical stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame dried three neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
did not exceed 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
Methanol (21 mL) was added
|
Type
|
CUSTOM
|
Details
|
to quench excess methanesulfonyl chloride
|
Type
|
WASH
|
Details
|
The mixture was washed portionwise with 0.5% aq. potassium hydrogen sulfate to pH 5
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvents were removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C(C(=O)OC)=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |